N-(4-methoxybenzyl)-1-naphthamide N-(4-methoxybenzyl)-1-naphthamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0644383
InChI: InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-20-19(21)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol

N-(4-methoxybenzyl)-1-naphthamide

CAS No.:

Cat. No.: VC0644383

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1-naphthamide -

Specification

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-20-19(21)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21)
Standard InChI Key JSDAODBUGUALON-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-methoxybenzyl)-1-naphthamide consists of a naphthalene-1-carboxamide group attached to a 4-methoxybenzyl moiety. The compound features three primary structural components: a naphthalene ring system, an amide linkage, and a 4-methoxybenzyl group. This arrangement creates a molecule with interesting electronic and spatial properties that contribute to its chemical behavior and potential biological activities.

Physicochemical Properties

The compound is characterized by specific physicochemical parameters that influence its behavior in various environments. Based on the available data, the following properties have been identified:

PropertyValueSource
Molecular FormulaC19H17NO2
CAS Number305849-07-4
Molecular Weight291.35 g/mol
AppearanceCrystalline solid (inferred)-
SolubilitySoluble in DMSO (inferred from related compounds)

N-(4-methoxybenzyl)-1-naphthamide contains functional groups that contribute to its chemical behavior. The methoxy group on the benzyl ring serves as an electron-donating group, while the amide linkage can participate in hydrogen bonding as both a donor and acceptor. These features are crucial for understanding its interactions in biological systems and synthetic reactions.

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of N-(4-methoxybenzyl)-1-naphthamide typically follows similar pathways to those used for related naphthamide derivatives. Based on established methodologies, a conventional synthesis approach involves the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, followed by reaction with 4-methoxybenzylamine.

A typical reflux method for similar naphthamide derivatives involves:

  • Formation of acyl chloride: The naphthalene carboxylic acid is treated with thionyl chloride (SOCl2) in acetonitrile under nitrogen atmosphere at room temperature for approximately 3.5 hours.

  • Amidation reaction: After removing excess thionyl chloride, the resulting acyl chloride is treated with the appropriate amine (in this case, 4-methoxybenzylamine) to form the amide bond.

  • Purification: The crude product is typically purified using column chromatography, often with ethyl acetate and methanol as the mobile phase .

This conventional method typically yields the product with efficiency ranging from 80-86% for similar naphthamide derivatives .

Microwave-Assisted Synthesis

A more efficient approach for synthesizing naphthamide derivatives employs microwave-assisted technology. This method has demonstrated significant advantages over conventional synthesis methods for related compounds.

The microwave-assisted procedure generally involves:

  • Acyl chloride formation: The carboxylic acid precursor is treated with thionyl chloride under microwave irradiation at 80°C for 30 minutes with 300W power.

  • Amidation reaction: The acyl chloride intermediate is then reacted with the appropriate amine under microwave irradiation at 130°C for just 2 minutes.

  • Purification: Similar to the conventional method, column chromatography is used for purification .

The microwave-assisted method offers notable improvements in both reaction time and yield. For related naphthamide derivatives, yields have been reported to increase by 12-13% compared to conventional methods, with yields ranging from 93-97% .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 291.35 g/mol. Fragmentation patterns would likely include cleavage at the amide bond and fragmentation of the methoxybenzyl group.

Structure-Property Relationships

Lipinski's Rule of Five Analysis

Naphthamide derivatives generally adhere to Lipinski's Rule of Five, which predicts good oral bioavailability. For N-(4-methoxybenzyl)-1-naphthamide, analysis would include:

  • Molecular weight of 291.35 g/mol (less than 500)

  • Estimated number of hydrogen bond donors: 1 (NH of amide)

  • Estimated number of hydrogen bond acceptors: 3 (carbonyl oxygen, amide nitrogen, methoxy oxygen)

  • Estimated Log P value: likely between 3-4 based on similar compounds

These parameters suggest that N-(4-methoxybenzyl)-1-naphthamide would have favorable drug-like properties according to Lipinski's criteria.

Structural Features and Reactivity

The presence of the amide functional group provides a site for potential hydrogen bonding interactions. The naphthalene ring system contributes to π-π stacking interactions, while the methoxy group on the benzyl ring can participate in various non-covalent interactions including hydrogen bonding as an acceptor. These structural features contribute to the compound's potential for biological activity and its reactivity profile.

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